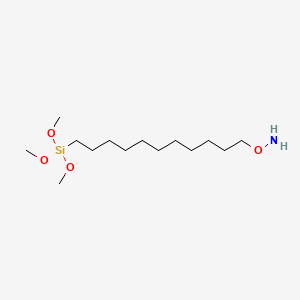

11-(O-Hydroxylamine)undecyltrimethoxysilane

Description

Contextualization of Alkyltrimethoxysilanes in Contemporary Materials Science Research

Alkyltrimethoxysilanes are a fundamental class of organosilanes widely employed in modern materials science to precisely control the surface properties of substrates. Their primary mechanism of action involves the hydrolysis of the methoxy (B1213986) groups in the presence of water (often trace amounts on a surface) to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming a dense, cross-linked network of highly stable siloxane (Si-O-Si) bonds. This process results in the formation of a self-assembled monolayer (SAM), a highly organized, single-molecule-thick layer that effectively transfers the properties of the organic part of the silane (B1218182) to the inorganic substrate. ossila.com

The long alkyl chain (e.g., undecyl group) provides a hydrophobic spacer, while the terminal functional group defines the surface's reactivity. Researchers leverage these properties for numerous applications:

Surface Modification: SAMs can fundamentally alter a surface's characteristics, such as wettability. Alkylsilanes can create water-repellent (hydrophobic) surfaces for applications like self-cleaning coatings. ossila.com

Adhesion Promotion: By bridging the interface between an inorganic substrate and an organic coating or adhesive, these silanes significantly enhance bond strength and durability, preventing delamination caused by moisture. gelest.com

Coupling Agents: In composite materials, alkyltrimethoxysilanes act as coupling agents that improve the compatibility and dispersion of inorganic fillers (like silica) within an organic polymer matrix, leading to enhanced mechanical properties. gelest.com

Platforms for Nanotechnology: SAMs serve as ideal platforms for constructing more complex nanoscale architectures, including nanoelectronic devices, sensors, and biomedical implants. ossila.com

Research Trajectories for 11-(O-Hydroxylamine)undecyltrimethoxysilane in Specialized Scientific Domains

The unique bifunctional nature of this compound—combining a robust surface anchoring group with a highly specific bio-orthogonal reactive group—positions it as a key enabling molecule for cutting-edge research. Its primary research trajectory involves creating highly functionalized surfaces for the controlled and oriented immobilization of biomolecules.

This process typically occurs in two distinct steps:

Surface Silanization: The trimethoxysilane (B1233946) end of the molecule is used to form a stable, covalent self-assembled monolayer on a hydroxylated substrate (e.g., glass slides, silicon wafers, or metal oxide nanoparticles). This creates a surface densely populated with outward-facing, reactive hydroxylamine (B1172632) groups.

Oxime Ligation: The hydroxylamine-functionalized surface is then exposed to a solution containing a target molecule (e.g., a protein, antibody, or drug) that has been pre-modified to contain an aldehyde or ketone group. The specific and rapid reaction forms a stable oxime bond, covalently tethering the target molecule to the surface.

This methodology is being explored across several specialized domains:

Biosensor Development: By immobilizing specific antibodies, enzymes, or DNA probes onto sensor chips, this compound can be used to create highly sensitive and selective biosensors. For example, an antibody tethered to a surface can capture a specific disease biomarker from a patient's sample, generating a detectable signal. The stability of the oxime linkage ensures the sensor's durability and reusability.

Targeted Drug Delivery and Nanomedicine: Nanoparticles (e.g., silica (B1680970) or iron oxide) can be functionalized with this compound. nih.gov Subsequently, targeting ligands (like peptides that bind to cancer cells) and drug molecules, both modified with aldehydes, can be attached to the nanoparticle surface. This creates a multifunctional nanocarrier that can specifically target diseased tissues and release its therapeutic payload. researchgate.net

Advanced Biomaterials and Tissue Engineering: Surfaces of biomedical implants can be modified to present specific peptides or growth factors that promote cell adhesion and tissue integration while minimizing non-specific protein adsorption, which can lead to implant rejection. ossila.com The ability to precisely control the surface chemistry is critical for engineering bioactive materials that can guide cellular behavior.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 870482-12-5 |

| Molecular Formula | C₁₄H₃₃NO₄Si |

| Molecular Weight | 307.51 g/mol |

| Appearance | Not specified (typically a liquid) |

| Purity | ≥97% (typical) |

Table 2: Functional Groups and Their Primary Roles

| Functional Group | Chemical Formula | Primary Role |

|---|---|---|

| Trimethoxysilane | -Si(OCH₃)₃ | Surface Anchoring (forms covalent Si-O-Substrate bonds) |

| Undecyl Chain | -(CH₂)₁₁- | Spacer (provides separation from the surface) |

| Hydroxylamine (Aminooxy) | -O-NH₂ | Bio-orthogonal Ligation (reacts with aldehydes/ketones) |

An in-depth examination of the synthesis and derivatization of this compound reveals complex chemical strategies aimed at producing a molecule with bifunctional capabilities. This heterobifunctional compound, featuring a terminal O-hydroxylamine group and a trimethoxysilane headgroup connected by an eleven-carbon aliphatic chain, is of significant interest for applications in surface chemistry and bioconjugation. The O-hydroxylamine provides a reactive handle for covalent ligation with carbonyl compounds, while the trimethoxysilane group enables robust anchoring to hydroxylated surfaces.

Structure

3D Structure

Properties

IUPAC Name |

O-(11-trimethoxysilylundecyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NO4Si/c1-16-20(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-19-15/h4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAYIFGIWPAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCON)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 11 O Hydroxylamine Undecyltrimethoxysilane Reactivity

Hydrolysis and Condensation Kinetics of the Trimethoxysilane (B1233946) Moiety

The trimethoxysilane group is the anchor of the molecule, enabling its covalent attachment to hydroxyl-rich surfaces through a two-step process: hydrolysis followed by condensation. The rates and outcomes of these reactions are highly sensitive to environmental conditions. mdpi.comresearchgate.net

The initial step in the reaction of the trimethoxysilane moiety involves the hydrolysis of one or more methoxy (B1213986) groups (Si-OCH₃) to form silanol (B1196071) groups (Si-OH) and methanol (B129727). researchgate.net This reaction is a reversible equilibrium and its rate is profoundly influenced by pH, acting as a catalyst for the reaction. unm.edu

The hydrolysis rate is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions. unm.eduresearchgate.net

Acidic Conditions (pH < 7): The reaction proceeds via a mechanism involving the rapid protonation of an alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack on the silicon atom by water. nih.gov The rate of hydrolysis generally increases with increasing alkyl substitution on the silicon atom under acidic catalysis. unm.edu

Basic Conditions (pH > 7): Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, leading to a pentacoordinate intermediate. nih.govmdpi.com In contrast to acidic conditions, the hydrolysis rate tends to decrease with increased steric hindrance from alkyl substituents under basic catalysis. unm.edu

The choice of solvent also plays a critical role. mdpi.com Solvents capable of hydrogen bonding can affect the reactivity of water molecules and the stability of reaction intermediates. researchgate.net The presence of alcohols, such as methanol or ethanol, can slow the hydrolysis rate by participating in the reverse reaction (esterification) and by reducing the concentration of water. elsevier.es

Table 1: Influence of pH and Solvent on Trimethoxysilane Hydrolysis

| Parameter | Condition | Effect on Hydrolysis Rate | Predominant Mechanism |

| pH | Acidic (e.g., pH 2-4) | Accelerated | SN2-type, protonation of alkoxy group |

| Neutral (e.g., pH 7) | Minimum Rate | Uncatalyzed | |

| Basic (e.g., pH 8-10) | Accelerated | SN2-Si, nucleophilic attack by OH⁻ | |

| Solvent | Protic (e.g., Water, Ethanol) | Can slow rate due to reverse reaction | Participates in equilibrium |

| Aprotic (e.g., Toluene) | Can increase rate by promoting silane (B1218182) solubility | Acts as a homogenizing agent |

Factors Governing Siloxane Network Formation and Architectures

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. This process forms stable siloxane (Si-O-Si) bonds and is responsible for the formation of a polymeric network or a surface monolayer. nih.gov

The kinetics of condensation are also heavily dependent on pH, catalyst type, and reactant concentrations. elsevier.es

pH Dependence: The rate of condensation is minimized around the isoelectric point of silica (B1680970) (pH ≈ 2-4). Below this pH, condensation is slow, leading to the formation of more linear, less branched polymer structures. Above this pH, condensation is rapid, favoring the formation of highly branched, colloidal aggregates. unm.edu

Steric and Inductive Effects: The long undecyl (C₁₁) chain of 11-(O-Hydroxylamine)undecyltrimethoxysilane introduces significant steric hindrance. This bulkiness can impede the close approach of silanol groups, thereby slowing the rate of self-condensation and favoring reactions with the more accessible hydroxyl groups of a substrate. This steric effect generally leads to the formation of less cross-linked and more organized monolayer structures rather than thick, disordered polymer films. researchgate.net

Water Concentration: The ratio of water to silane is a critical parameter. A stoichiometric amount of water is required for full hydrolysis. Sub-stoichiometric amounts of water lead to incomplete hydrolysis and the formation of linear oligomers, while a large excess of water can promote self-condensation in the bulk solution, potentially leading to precipitation. csic.es

Reaction Pathways of the O-Hydroxylamine Functionality

The O-hydroxylamine group at the terminus of the undecyl chain provides a versatile reactive handle for subsequent chemical modifications. Its reactivity is distinct from that of the silane and is characterized by its nucleophilic and redox properties.

Hydroxylamine (B1172632) and its derivatives are recognized as potent "alpha-effect" nucleophiles, exhibiting enhanced reactivity compared to other nucleophiles of similar basicity. acs.orgrsc.org The O-hydroxylamine functionality is ambident, meaning it can react through either the nitrogen or the oxygen atom. acs.org The reaction pathway is largely determined by the nature of the electrophile, in accordance with Hard and Soft Acid and Base (HSAB) theory. rsc.org

Reaction at Oxygen: The oxygen atom of the hydroxylamine is a "hard" nucleophilic center. It preferentially reacts with "hard" electrophiles such as acylating agents (e.g., activated esters, acid chlorides) and phosphorylating agents (e.g., phosphate (B84403) esters). rsc.orgacs.org This reaction results in the formation of hydroxamic acid esters or O-phosphorylated derivatives, respectively. The reaction with aldehydes and ketones to form oximes is another key reaction proceeding through the oxygen atom. wikipedia.orgbritannica.com

Reaction at Nitrogen: The nitrogen atom is a "soft" nucleophilic center and tends to react with "soft" electrophiles, such as alkyl halides. wikipedia.org

For this compound, the primary utility lies in its reaction via the oxygen atom to form stable oxime linkages with carbonyl compounds (aldehydes and ketones), a common strategy for immobilizing biomolecules. wikipedia.org Mechanistic studies suggest that the zwitterionic tautomer of hydroxylamine, ammonia (B1221849) oxide (⁺NH₃O⁻), may be the active nucleophilic species in reactions involving the oxygen atom. rsc.orgacs.org

Hydroxylamine is an important intermediate in the nitrogen cycle and exhibits a rich redox chemistry, capable of acting as both an oxidizing and a reducing agent. britannica.comorientjchem.org

As a Reducing Agent: Hydroxylamine and its salts are powerful reducing agents, particularly in alkaline solutions. britannica.com They can reduce a variety of metal ions. For instance, the oxidation of hydroxylamine by iron(III) has been studied, with the reaction products (N₂O or N₂) depending on the stoichiometry of the reactants. rsc.org

As an Oxidizing Agent: While less common, hydroxylamine can act as an oxidizing agent. Its oxidation-reduction reactions are complex, often proceeding through various nitrogen-containing intermediates. rsc.org The thermal decomposition of hydroxylamine itself involves complex pathways, with a proposed bimolecular isomerization to ammonia oxide being an energetically favorable initial step. acs.org

The specific redox potential of a hydroxylamine reaction is dependent on the pH and the specific half-reaction involved.

Table 2: Standard Redox Potentials of Selected Hydroxylamine Reactions

| Reaction Half-Equation | Formal Potential (V) vs. NHE |

| N₂O + H₂O + 2H⁺ + 2e⁻ → 2NH₂OH | +1.00 |

| 2NH₃OH⁺ + 2H⁺ + 2e⁻ → N₂H₅⁺ + 2H₂O | +1.42 |

| N₂ + 2H₂O + 2H⁺ + 2e⁻ → 2NH₂OH | -1.87 |

| 2NH₂OH + 2H⁺ + 2e⁻ → N₂ + 2H₂O | +1.87 |

| Data compiled from various sources on hydroxylamine redox chemistry. researchgate.net |

Interplay Between Silane and Hydroxylamine Reactivity in Integrated Systems

In this compound, the two functional groups are separated by a long undecyl spacer, which largely allows them to react independently. However, in practical applications, particularly during surface modification, the reaction conditions for one group can influence the state and reactivity of the other.

For example, the acidic or basic conditions used to catalyze silane hydrolysis and condensation will also affect the protonation state of the O-hydroxylamine group. The pKa of hydroxylamine is approximately 6.0, meaning that in acidic silanization solutions (e.g., pH 4-5), a significant fraction of the hydroxylamine groups will be protonated to [R-ONH₃]⁺. wikipedia.org This protonation would deactivate the nucleophilicity of the oxygen and nitrogen atoms, effectively protecting the group during the silanization process. Conversely, silanization under basic conditions would ensure the hydroxylamine group remains in its more nucleophilic free base form.

Furthermore, once the molecule is immobilized on a surface, the formation of a dense siloxane network can create a specific microenvironment around the O-hydroxylamine functionalities. Steric crowding could potentially hinder the approach of large biomolecules intended for conjugation. The local polarity and pH at the surface interface, which are influenced by the silane layer, could also modulate the reactivity of the terminal hydroxylamine groups. Therefore, controlling the surface density and architecture of the immobilized silane is crucial for optimizing the accessibility and reactivity of the O-hydroxylamine functionality in subsequent reaction steps. nih.gov

Surface and Interfacial Engineering with 11 O Hydroxylamine Undecyltrimethoxysilane

Chemisorption and Physisorption Mechanisms on Diverse Inorganic Substrates

The initial step in the surface modification process involves the adsorption of 11-(O-Hydroxylamine)undecyltrimethoxysilane onto the substrate. This can occur through two primary mechanisms: chemisorption, which involves the formation of strong, covalent bonds, and physisorption, which is based on weaker, non-covalent interactions.

Adsorption Phenomena on Metal Oxides (e.g., SiO₂, TiO₂, Al₂O₃)

On hydroxylated metal oxide surfaces such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃), the trimethoxysilane (B1233946) headgroup of this compound plays a crucial role in the adsorption process. The initial interaction is often a physisorption step where the molecule is held at the surface via hydrogen bonds between the methoxy (B1213986) groups and the surface hydroxyl (-OH) groups.

Interactions with Metallic Surfaces

The interaction of this compound with metallic surfaces, such as gold or platinum, is more complex. Noble metal surfaces typically lack a stable oxide layer with reactive hydroxyl groups. Therefore, the direct chemisorption mechanism observed on metal oxides is less favorable. However, a thin, native oxide layer can form on many metals under ambient conditions, providing sites for silane (B1218182) anchoring.

Alternatively, physisorption can play a more dominant role, driven by van der Waals interactions between the undecyl chain and the metallic surface. While weaker than covalent bonds, these interactions can be sufficient to form an adsorbed layer, which may then be stabilized by lateral cross-linking between adjacent silane molecules through the formation of siloxane bridges after hydrolysis of the methoxy groups.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Under controlled conditions, this compound can form highly ordered, one-molecule-thick films known as self-assembled monolayers (SAMs). These SAMs are of significant interest due to their ability to precisely tailor surface properties.

Structural Architectures and Orientational Control of this compound SAMs

The structure of SAMs formed from this compound is dictated by the interplay of three main interactions: the covalent bonding of the trimethoxysilane headgroup to the substrate, the van der Waals interactions between the long undecyl chains, and the interactions of the terminal hydroxylamine (B1172632) groups.

The strong anchoring to the substrate provides a foundation for the monolayer. The long alkyl chains then align, driven by intermolecular van der Waals forces, to maximize packing density. This results in a quasi-crystalline structure where the alkyl chains are tilted at a specific angle with respect to the surface normal. The terminal hydroxylamine groups are exposed at the monolayer-ambient interface, rendering the surface functional. The degree of order and the tilt angle of the alkyl chains can be influenced by deposition conditions such as solvent, temperature, and deposition time.

Factors Influencing SAM Stability, Density, and Coverage Homogeneity

The quality of the resulting SAM is critically dependent on several factors:

| Factor | Influence on SAM Properties |

| Substrate Cleanliness and Hydroxylation | A clean, well-hydroxylated surface is essential for achieving a high density of covalent anchor points, leading to a more stable and uniform SAM. |

| Water Content | A controlled amount of water is necessary for the hydrolysis of the methoxy groups. Too little water will result in incomplete reaction, while excess water can lead to polymerization of the silane in solution before it reaches the surface, resulting in a disordered, multilayer film. |

| Solvent | The choice of solvent affects the solubility of the silane and its interaction with the surface. Anhydrous organic solvents are typically used to control the hydrolysis reaction. |

| Temperature and Deposition Time | These parameters influence the kinetics of both the surface reaction and the self-organization process. Optimal conditions are required to achieve a thermodynamically stable and well-ordered monolayer. |

| Concentration of Silane | The concentration of the this compound solution can affect the rate of monolayer formation and the final packing density. |

By carefully controlling these parameters, it is possible to produce dense, stable, and homogenous SAMs of this compound.

Grafting and Covalent Immobilization Strategies for Functional Surfaces

The terminal hydroxylamine (-O-NH₂) group of this compound SAMs provides a versatile platform for the subsequent grafting and covalent immobilization of a wide range of molecules. This is a key advantage of this particular silane, as it enables the creation of highly specific and functional surfaces.

The hydroxylamine group can react with aldehydes and ketones to form stable oxime linkages. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the immobilization of sensitive biomolecules. For example, proteins, peptides, or carbohydrates that have been modified to contain an aldehyde or ketone group can be covalently attached to the SAM-modified surface.

Furthermore, the hydroxylamine group can participate in other coupling reactions, expanding the repertoire of molecules that can be immobilized. This two-step functionalization strategy, involving the initial formation of the SAM followed by the covalent attachment of a functional molecule, allows for a high degree of control over the surface chemistry and is a powerful tool for the development of biosensors, biocompatible coatings, and other advanced materials.

Control of Surface Wettability and Adhesion Properties through this compound Layers

The functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes provides a powerful method for precisely controlling interfacial properties such as wettability and adhesion. rsc.orgnih.gov this compound is a particularly versatile molecule for this purpose due to its terminal aminooxy group, which can undergo highly specific and efficient oxime ligation reactions. rsc.orgsikemia.com This section explores how layers of this silane can be used to modulate surface wettability and adhesion, highlighting the chemical transformations at the interface.

The initial formation of a this compound SAM on a hydroxylated substrate (e.g., silicon oxide, glass) results in a surface terminated with aminooxy (-ONH₂) groups. The long undecyl chain contributes to the formation of a densely packed, ordered monolayer. The wettability of this initial surface is primarily determined by the polarity of the terminal aminooxy groups. Generally, amine-terminated SAMs exhibit moderate hydrophilicity. researchgate.netnih.gov

The key advantage of using this compound lies in the subsequent reaction of the aminooxy-terminated surface with aldehydes or ketones to form stable oxime (-O-N=CR₁R₂) linkages. rsc.orgresearchgate.net This reaction allows for the introduction of a wide variety of chemical functionalities onto the surface, thereby enabling fine-tuning of its wettability and adhesion characteristics. For instance, reacting the aminooxy-terminated surface with a long-chain aliphatic aldehyde would result in a hydrophobic surface due to the exposed alkyl chains. Conversely, reaction with an aldehyde containing a hydrophilic group, such as a polyethylene (B3416737) glycol (PEG) chain, would render the surface more hydrophilic.

The ability to control surface energy through this method has significant implications for adhesion. The work of adhesion between two surfaces is directly related to their surface energies. By modifying the terminal functionality of the silane layer through oxime ligation, the adhesive forces between the surface and another material (e.g., a polymer, a biological cell) can be systematically controlled.

While specific research data on the wettability and adhesion properties of surfaces modified solely with this compound is not extensively available in publicly accessible literature, the principles can be illustrated with representative data from studies on similar long-chain alkylsilane SAMs with different terminal functionalities. The following tables provide an illustrative overview of how surface properties can be tailored.

Table 1: Representative Water Contact Angles for Surfaces Modified with Long-Chain Alkylsilanes with Various Terminal Groups

This table illustrates the expected changes in wettability upon functionalization. The initial aminooxy-terminated surface is expected to be moderately hydrophilic. Subsequent reaction to form different terminal groups via oxime ligation would alter the water contact angle significantly.

| Surface Functionalization | Terminal Group | Representative Advancing Water Contact Angle (°) | Representative Receding Water Contact Angle (°) | Surface Character |

| Initial Surface | - (CH₂)₁₁-ONH₂ | ~ 60-70 | ~ 40-50 | Moderately Hydrophilic |

| After Oxime Ligation | ||||

| with Dodecanal | - (CH₂)₁₁-O-N=CH-(CH₂)₁₀-CH₃ | ~ 105-115 | ~ 90-100 | Hydrophobic |

| with Benzaldehyde | - (CH₂)₁₁-O-N=CH-C₆H₅ | ~ 80-90 | ~ 65-75 | Moderately Hydrophobic |

| with a PEG-aldehyde | - (CH₂)₁₁-O-N=CH-(CH₂CH₂O)n-H | ~ 30-40 | ~ 15-25 | Hydrophilic |

Note: The data in this table are illustrative and based on typical values for well-ordered, long-chain alkylsilane SAMs. Actual values for a surface modified with this compound may vary depending on the specific reaction conditions, substrate, and purity of the monolayer.

Table 2: Illustrative Adhesion Force Data for Functionalized Surfaces

This table provides a qualitative and quantitative illustration of how changes in surface functionality can impact adhesion forces, as would be measured by techniques like Chemical Force Microscopy (CFM). nih.gov

| Probe Tip Functionalization | Surface Functionalization | Expected Relative Adhesion Force | Illustrative Pull-off Force (nN) |

| Hydrophobic (e.g., -CH₃) | Hydrophobic (e.g., -(CH₂)₁₁-O-N=CH-(CH₂)₁₀-CH₃) | High | ~ 10-20 |

| Hydrophobic (e.g., -CH₃) | Hydrophilic (e.g., -(CH₂)₁₁-O-N=CH-(CH₂CH₂O)n-H) | Low | ~ 1-5 |

| Hydrophilic (e.g., -COOH) | Hydrophobic (e.g., -(CH₂)₁₁-O-N=CH-(CH₂)₁₀-CH₃) | Low | ~ 2-7 |

| Hydrophilic (e.g., -COOH) | Hydrophilic (e.g., -(CH₂)₁₁-O-N=CH-(CH₂CH₂O)n-H) | High (due to H-bonding) | ~ 15-30 |

Note: The data in this table are for illustrative purposes to demonstrate the principles of adhesion control. The actual adhesion forces are dependent on the specific interacting moieties, the medium, and the measurement parameters.

Advanced Materials Applications Incorporating 11 O Hydroxylamine Undecyltrimethoxysilane

Development of Hybrid Organic-Inorganic Materials

The synthesis of hybrid organic-inorganic materials leverages the distinct properties of both organic and inorganic components to create materials with enhanced performance. 11-(O-Hydroxylamine)undecyltrimethoxysilane serves as a crucial molecular bridge in these systems, covalently linking organic and inorganic phases to produce stable and functional hybrid structures.

Sol-Gel Derived Systems Utilizing this compound as a Precursor

The sol-gel process is a versatile method for producing solid materials from small molecules. In these systems, this compound acts as a precursor, undergoing hydrolysis and condensation reactions. The trimethoxysilane (B1233946) end of the molecule forms a stable inorganic silica (B1680970) (Si-O-Si) network. Simultaneously, the terminal hydroxylamine (B1172632) group remains available for further chemical reactions, allowing for the incorporation of organic functionalities into the inorganic matrix. This approach facilitates the creation of hybrid materials with tailored properties, such as controlled porosity, improved thermal stability, and specific surface chemistry. The long undecyl chain provides flexibility and influences the spatial arrangement of the functional groups within the final material.

The inherent reactivity of the hydroxylamine group, being more nucleophilic than a primary amine, allows for efficient and rapid reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. nih.gov This feature is particularly advantageous in the design of sol-gel materials where specific organic molecules need to be anchored to the inorganic framework under mild conditions.

Nanocomposites with Tunable Interfacial Properties and Synergistic Effects

This surface functionalization leads to several synergistic effects:

Improved Dispersion: By modifying the surface chemistry of the nanoparticles, their compatibility with the polymer matrix is enhanced, leading to better dispersion and preventing agglomeration.

Enhanced Interfacial Adhesion: The covalent or strong intermolecular bonds formed between the functionalized nanoparticles and the polymer matrix improve stress transfer, leading to enhanced mechanical properties like tensile strength and modulus.

Tunable Surface Properties: The presence of the hydroxylamine group at the interface allows for the introduction of specific functionalities, which can be used to influence properties such as hydrophilicity/hydrophobicity, chemical reactivity, and biocompatibility.

The ability to precisely control these interfacial interactions allows for the rational design of nanocomposites with tailored performance characteristics for a wide range of applications.

Functional Coatings and Thin Films for Specialized Research Applications

The unique chemical properties of this compound make it a valuable component in the formulation of functional coatings and thin films designed for specific and demanding research applications.

Bio-Interfacing Materials for Controlled Biomolecule Immobilization and Surface Interactions

The reactive nature of the hydroxylamine group is particularly useful for the controlled immobilization of biomolecules onto surfaces. This is a critical requirement in the development of biosensors, biochips, and other biomedical devices. Surfaces treated with this compound can readily react with aldehydes or ketones present on biomolecules, such as proteins or carbohydrates that have been periodate-oxidized. This results in the covalent attachment of the biomolecules to the surface in a specific orientation, which is often crucial for retaining their biological activity.

The long alkyl spacer arm of the silane (B1218182) helps to distance the immobilized biomolecule from the substrate surface, which can minimize steric hindrance and improve accessibility for interactions with target analytes in a sample. This leads to enhanced sensitivity and performance in biosensing applications.

| Feature | Advantage in Biomolecule Immobilization |

| Hydroxylamine Group | High reactivity towards aldehydes and ketones for efficient and stable covalent bonding. |

| Trimethoxysilane Group | Strong covalent attachment to inorganic substrates like glass and silicon. |

| Long Undecyl Chain | Provides a flexible spacer to reduce steric hindrance and improve biomolecule accessibility. |

| Controlled Reaction | Allows for oriented immobilization of biomolecules, preserving their biological function. |

Role in the Synthesis of Advanced Porous Materials and Frameworks (e.g., MOFs, COFs)

While direct and extensive research on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is still an emerging area, its chemical structure suggests significant potential.

In the context of MOFs, this silane could be used to functionalize the organic linkers or to modify the surface of pre-synthesized MOF crystals. The hydroxylamine group could serve as a reactive site for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. This could be used to tune the adsorption properties, catalytic activity, or sensing capabilities of the material.

For COFs, which are constructed from organic building blocks through covalent bonds, a hydroxylamine-functionalized precursor could potentially be incorporated into the framework structure. The formation of oxime linkages is a known strategy in dynamic covalent chemistry, which is often employed for the synthesis of COFs. The inclusion of a silane moiety could open up possibilities for creating hybrid COF-silica materials with hierarchical porosity and enhanced stability. The development of such materials could lead to novel applications in gas storage, separation, and catalysis.

Catalytic and Coordination Chemistry Investigations of 11 O Hydroxylamine Undecyltrimethoxysilane

Ligand Design and Metal Complexation Strategies

The unique molecular architecture of 11-(O-Hydroxylamine)undecyltrimethoxysilane, featuring a terminal O-hydroxylamine group and a hydrolyzable trimethoxysilane (B1233946) group separated by a long alkyl chain, makes it a versatile building block in coordination chemistry and catalysis. The distinct functionalities at either end of the molecule allow for both complexation with metal ions and covalent attachment to solid supports.

The O-hydroxylamine (or aminooxy) functional group, -ONH₂, is a key feature for metal ion coordination. Chelating agents are compounds that can bind to metal ions to form ring-like structures known as chelates. nih.gov The effectiveness of a chelating agent often relies on the presence of multiple donor atoms, such as oxygen, nitrogen, or sulfur, positioned to form stable, typically five- or six-membered, rings with the central metal ion. nih.gov

The O-hydroxylamine moiety contains both an oxygen and a nitrogen atom, each with a lone pair of electrons, making it a potential bidentate ligand. This allows it to coordinate with a single metal ion through both atoms, forming a stable five-membered chelate ring. The stability of such complexes sequesters the metal ion, altering its reactivity and catalytic properties. mdpi.com While primary hydroxylamines can be prone to decomposition in the presence of certain transition metal ions, appropriate ligand design, such as incorporating intramolecular hydrogen bonds, can stabilize the coordinated hydroxylamine (B1172632) group. rsc.org

The aminooxy group is noted for its high nucleophilicity, which is greater than that of a primary amine (NH₂) due to the alpha-effect of the adjacent oxygen atom. sikemia.com This enhanced nucleophilicity influences its interaction and binding affinity with various metal centers. The binding of the ligand to a metal is often selective and depends on factors like the nature of the metal ion and the steric and electronic properties of the ligand. mdpi.com

The synthesis of metal complexes using this compound as a ligand typically involves the reaction of the silane (B1218182) with a suitable metal salt precursor (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The general procedure involves dissolving the ligand and the metal salt, often in a specific stoichiometric ratio, and allowing the complexation to proceed, sometimes with gentle heating or stirring. mdpi.comnih.gov

Once synthesized, the characterization of these new metal complexes is crucial to confirm their structure and coordination environment. A suite of analytical techniques is employed for this purpose. Changes in the spectral data of the ligand upon complexation provide strong evidence of coordination. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, shifts in the stretching frequencies of N-H, O-H, or C-N bonds indicate their involvement in binding to the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can show changes in the chemical shifts of protons and carbons near the binding site. Other techniques like UV-Visible spectroscopy can reveal information about the electronic environment of the metal ion within the complex.

Table 1: Common Techniques for Characterization of Metal Complexes

| Analytical Technique | Information Provided |

| FT-IR Spectroscopy | Identifies shifts in vibrational frequencies of functional groups (e.g., N-H, O-H) upon coordination to the metal center. |

| NMR Spectroscopy | Detects changes in the chemical environment of atomic nuclei (¹H, ¹³C) upon complexation. |

| UV-Visible Spectroscopy | Provides information on the electronic transitions and coordination geometry of the metal ion. |

| Mass Spectrometry | Determines the molecular weight of the complex and confirms its composition. |

| X-ray Crystallography | Provides definitive three-dimensional structural information, including bond lengths and angles within the complex. nih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Heterogeneous Catalysis Incorporating Surface-Bound Hydroxylamine Functionality

A major advantage of this compound is its suitability for creating heterogeneous catalysts. By immobilizing the catalytically active metal complex onto a solid support, the catalyst can be easily separated from the reaction mixture, facilitating reuse and simplifying product purification.

The trimethoxysilane moiety, -Si(OCH₃)₃, is the anchor used to graft the molecule onto the surface of inorganic oxide supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). These support materials are typically pre-treated to ensure a sufficient concentration of surface hydroxyl (-OH) groups.

The immobilization process occurs in two main steps:

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the silane react with trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).

Condensation: These silanol groups then react with the hydroxyl groups on the support surface, forming stable covalent siloxane (Si-O-Si) bonds. This process securely tethers the undecyl chain with its terminal hydroxylamine functionality to the support. google.com

Once the ligand is immobilized, the surface-bound hydroxylamine groups are available to chelate with metal ions introduced in a subsequent step, thereby generating the final heterogeneous catalyst.

Table 2: Steps for Catalyst Immobilization

| Step | Description | Chemical Transformation |

| 1. Support Activation | The inorganic support (e.g., silica) is treated to maximize surface hydroxyl (-OH) groups. | Support-OH |

| 2. Silane Hydrolysis | The trimethoxysilane group reacts with water to form silanol groups. | R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH |

| 3. Condensation | The silanol groups of the ligand react with the support's hydroxyl groups to form covalent bonds. | Support-OH + (HO)₃Si-R → Support-O-Si(OH)₂-R + H₂O |

| 4. Metalation | The immobilized ligand is treated with a metal salt solution to form the surface-bound catalyst. | Support-R-ONH₂ + M²⁺ → Support-R-[ONH₂-M]²⁺ |

Catalysts derived from immobilized this compound can be evaluated in a variety of organic reactions. The specific application depends on the choice of the chelated metal ion.

For example, copper-hydroxylamine complexes have been shown to catalyze the aerobic oxidation of benzylic alcohols, demonstrating the potential of these systems in oxidation catalysis. rsc.org The inherent reactivity of the hydroxylamine group towards carbonyl compounds like aldehydes and ketones to form oximes suggests that these catalysts could be effective in condensation reactions or related transformations. wikipedia.org

Furthermore, by using chiral derivatives of the ligand or by coordinating the metal to form a chiral complex on the surface, it is possible to create catalysts for stereoselective processes. Asymmetric catalysis is a powerful tool in organic synthesis for producing enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The performance of such catalysts is evaluated based on metrics like conversion, product yield, selectivity (chemo-, regio-, and stereo-), and catalyst recyclability.

Table 3: Potential Catalytic Applications

| Reaction Type | Example | Metal Center | Potential Outcome |

| Aerobic Oxidation | Oxidation of benzyl (B1604629) alcohol to benzaldehyde | Copper (Cu) | Efficient conversion using air as a green oxidant. rsc.org |

| Condensation | Reaction of an aldehyde with hydroxylamine to form an oxime | Lewis acidic metals (e.g., Zn, Al) | Catalysis of C=N bond formation. wikipedia.org |

| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol | Ruthenium (Ru) or Rhodium (Rh) | Production of a single enantiomer of the alcohol product. |

| C-N Bond Formation | Amination reactions | Palladium (Pd) or Copper (Cu) | Synthesis of amines and related nitrogen-containing compounds. rsc.org |

Mechanistic Insights into Catalytic Cycles Involving this compound Derivatives

Understanding the reaction mechanism is key to optimizing catalyst performance. While specific mechanistic studies on catalysts derived from this compound are not widely reported, plausible catalytic cycles can be proposed based on the known chemistry of hydroxylamines and related metal complexes. nih.gov

In a typical catalytic cycle for an oxidation reaction, the process would likely involve the following general steps:

Substrate Coordination: The reactant (e.g., an alcohol) coordinates to the active metal center of the immobilized catalyst.

Oxidative Step: The hydroxylamine ligand, in concert with the metal center, facilitates the transfer of electrons from the substrate. This may involve the formation of an intermediate where the substrate is activated.

Product Release: The oxidized product dissociates from the metal center.

Catalyst Regeneration: The catalyst, now in a reduced state, is re-oxidized by an external oxidant (such as molecular oxygen), returning it to its active state to begin a new cycle.

For reactions involving C-N bond formation, the mechanism might involve the initial coordination of the hydroxylamine to the metal catalyst, which activates it for a subsequent reaction with a substrate. nih.gov Detailed mechanistic investigations would involve a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling to elucidate the precise elementary steps of the catalytic process.

Advanced Spectroscopic and Microscopic Characterization of 11 O Hydroxylamine Undecyltrimethoxysilane and Its Assemblies

Vibrational Spectroscopies for Structural Elucidation and Bond Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of 11-(O-Hydroxylamine)undecyltrimethoxysilane and its self-assembled monolayers (SAMs). These techniques probe the vibrational modes of molecules, providing a fingerprint of the chemical bonds present.

In the analysis of this compound, specific spectral regions are of interest. The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the different functional groups within the molecule. For instance, the long undecyl chain gives rise to strong C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region. mdpi.com The Si-O-CH₃ groups of the unhydrolyzed silane (B1218182) exhibit distinct Si-O-C stretching and CH₃ rocking modes. Upon hydrolysis and condensation to form polysiloxane networks (Si-O-Si), new broad and strong bands appear around 1000-1100 cm⁻¹, which often obscure the Si-O-C peaks. mdpi.com

The terminal O-hydroxylamine group presents a more complex signature. N-H stretching vibrations from the -NH₂ group are expected in the 3200-3400 cm⁻¹ range, while the N-O stretching vibration would appear at lower wavenumbers. The O-H stretch of the hydroxylamine (B1172632) is also anticipated, potentially overlapping with the N-H signals. researchgate.net The presence and intensity of these bands can confirm the successful synthesis of the molecule and its subsequent immobilization on a surface.

Raman spectroscopy offers complementary information. While C-H stretching modes are also visible, the Si-O-Si symmetric stretch (around 800 cm⁻¹) is often more prominent in Raman spectra than in FTIR. The analysis of alkyl chain conformation, such as the ratio of gauche to trans conformers, can be assessed by examining the C-C skeletal modes, providing insight into the packing density and order of the self-assembled monolayer. acs.org

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -CH₂- (alkyl chain) | Symmetric/Asymmetric C-H Stretch | 2850 - 2930 | FTIR/Raman |

| -CH₃ (methoxy) | Symmetric/Asymmetric C-H Stretch | 2940 - 2960 | FTIR/Raman |

| Si-O-CH₃ | Si-O-C Stretch | ~1080, ~820 | FTIR |

| Si-O-Si (network) | Asymmetric Si-O-Si Stretch | 1000 - 1100 | FTIR |

| -NH₂ (hydroxylamine) | N-H Stretch | 3200 - 3400 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound in solution and for studying its condensation behavior in the solid state.

¹H NMR provides a detailed map of the proton environments. The spectrum would feature a sharp singlet around 3.5 ppm corresponding to the nine protons of the three methoxy (B1213986) groups (-Si(OCH₃)₃). The long alkyl chain would produce a series of multiplets between approximately 0.8 and 1.6 ppm, with the triplet for the terminal -CH₃ group appearing at the most upfield position. The protons on the carbons adjacent to the silicon atom and the hydroxylamine group would show distinct chemical shifts, allowing for unambiguous assignment and confirmation of the undecyl chain linkage.

¹³C NMR complements the proton data by resolving each unique carbon atom in the molecule. The methoxy carbons would appear around 50 ppm. The carbons of the alkyl chain would resonate in the 14-34 ppm range. The carbon atom bonded to the silicon (C1) and the carbon atom bonded to the hydroxylamine group (C11) would have characteristic shifts that confirm the structure.

²⁹Si NMR is particularly powerful for analyzing the hydrolysis and condensation of the trimethoxysilane (B1233946) headgroup. bohrium.comacs.org In the unhydrolyzed monomer, a single peak would be observed in the range of -40 to -50 ppm. Upon hydrolysis and subsequent condensation, new peaks corresponding to different silicon environments appear at more upfield positions. These are typically designated as T¹, T², and T³ structures, representing a silicon atom bonded to one, two, or three other silicon atoms through siloxane bridges, respectively. researchgate.net This allows for the quantification of the degree of cross-linking within the assembled silane layer. The presence of a broad signal around -110 ppm can indicate a background from glass NMR tubes. huji.ac.il

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si(OCH₃ )₃ | ~3.5 |

| ¹H | -(CH₂ )₉- (alkyl chain) | ~1.2-1.6 |

| ¹H | Si-CH₂ - | ~0.6 |

| ¹H | -CH₂ -ONH₂ | ~3.8-4.0 |

| ¹³C | -Si(OC H₃)₃ | ~50 |

| ¹³C | -(C H₂)₉- (alkyl chain) | 14 - 34 |

| ²⁹Si | Monomer (T⁰) | -40 to -50 |

| ²⁹Si | Dimer/End-group (T¹) | -50 to -60 |

| ²⁹Si | Cross-linked (T²) | -60 to -70 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. mdpi.com It is ideal for confirming the presence and integrity of this compound monolayers on substrates like silica (B1680970) or gold. unica.itdntb.gov.ua

A survey scan of a surface functionalized with this silane would show peaks for Silicon (Si 2p, Si 2s), Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). The relative atomic concentrations can be used to estimate the stoichiometry of the surface layer.

High-resolution scans of each element provide detailed chemical state information.

Si 2p: The Si 2p spectrum can be deconvoluted to distinguish between silicon from the underlying substrate (e.g., SiO₂ at ~103.3 eV) and silicon from the silane layer itself (R-Si-O at ~102.0 eV). researchgate.net

C 1s: The C 1s spectrum is typically dominated by a large peak around 285.0 eV, corresponding to the C-C and C-H bonds of the alkyl chain. Smaller components at higher binding energies can be assigned to the C-Si bond and the C-O bond of the terminal functional group.

O 1s: The O 1s spectrum will show contributions from the substrate (e.g., SiO₂ at ~532.5 eV), the siloxane network (Si-O-Si), and the hydroxylamine group (C-O-N).

N 1s: The N 1s peak is a direct confirmation of the hydroxylamine functionalization. Its binding energy, typically around 400-402 eV, can provide information about the protonation state or chemical environment of the nitrogen atom. escholarship.org

Angle-resolved XPS (ARXPS) can be employed to determine the thickness and layering of the silane film. nih.govacs.org

Table 3: Typical Binding Energies in XPS for a Functionalized Surface

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | R-Si -O₃ (Silane) | ~102.0 |

| Si 2p | Si O₂ (Substrate) | ~103.3 |

| C 1s | C -C, C -H | ~285.0 |

| C 1s | C -Si | ~284.5 |

| C 1s | C -O-N | ~286.5 |

| N 1s | -O-N H₂ | ~400 - 402 |

| O 1s | Si-O -Si | ~532.0 |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological and Topographical Studies

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are essential imaging techniques for visualizing the surface morphology and topography of coatings derived from this compound.

AFM provides three-dimensional surface information with nanoscale resolution. acs.org In tapping mode, it can be used to measure the roughness of the silane layer. A well-formed, uniform monolayer typically results in a very smooth surface with a root-mean-square (RMS) roughness of less than 1 nm. mpg.de The presence of bright spots or aggregates in AFM images indicates the formation of polysiloxane islands due to polymerization in solution prior to deposition, a common issue with trialkoxysilanes if deposition conditions are not carefully controlled. mdpi.com AFM can also be used to measure the thickness of the monolayer through scratch tests.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is employed when this compound is used to functionalize nanoparticles or to form part of a more complex nanostructured assembly. TEM allows for the direct visualization of these nanostructures with sub-nanometer resolution.

When used to coat nanoparticles (e.g., silica, gold, or magnetic nanoparticles), the silane layer can be observed as a thin, amorphous shell surrounding the crystalline core of the nanoparticle. mdpi.com The thickness of this shell can be measured directly from TEM images, typically appearing as a faint layer of lower contrast. This provides a direct method to verify the successful coating and to control the coating thickness by adjusting reaction conditions. Energy-dispersive X-ray spectroscopy (EDX) coupled with TEM can confirm the elemental composition of the shell, showing the presence of silicon.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Periodicity and Self-Assembly Characterization

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are powerful techniques for probing the ordered arrangement of molecules in self-assembled films.

XRD , particularly in a grazing incidence (GIXD) geometry, can be used to study the in-plane packing of the undecyl chains within the monolayer. elsevierpure.comresearchgate.net A well-ordered monolayer of long-chain alkylsilanes often exhibits a hexagonal packing arrangement, which gives rise to a distinct diffraction peak. The position of this peak can be used to calculate the intermolecular spacing, providing quantitative information about the packing density.

SAXS and X-ray Reflectivity (XRR) are used to determine the out-of-plane structure, such as the thickness, electron density profile, and roughness of the silane layer. acs.org For multilayer assemblies, these techniques can reveal the periodicity and degree of order between adjacent layers. The analysis of XRR data provides a highly accurate measurement of the film thickness, which can be correlated with the length of the silane molecule to determine the average tilt angle of the alkyl chains with respect to the surface normal.

Surface Plasmon Resonance (SPR) for Adsorption and Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions at a sensor surface. It is highly sensitive to changes in the refractive index near the surface, which occur upon adsorption or binding of molecules.

SPR can be used to study the kinetics of the self-assembly process of this compound onto a gold or other suitable SPR sensor chip. By flowing a solution of the silane over the sensor surface, the rate of adsorption and the total amount of adsorbed material can be quantified in real-time.

Furthermore, once the hydroxylamine-terminated surface is formed, SPR is an ideal tool to study the subsequent binding of other molecules to this functionalized layer. The hydroxylamine group is particularly useful for its ability to react with aldehydes and ketones to form stable oxime linkages. SPR can be used to measure the kinetics (association and dissociation rate constants) and affinity of such binding events, which is critical for applications in biosensors and diagnostics.

Theoretical and Computational Studies on 11 O Hydroxylamine Undecyltrimethoxysilane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on ab initio and density functional theory (DFT) methods, are instrumental in determining the fundamental properties of a molecule. For 11-(O-Hydroxylamine)undecyltrimethoxysilane, these calculations can elucidate its three-dimensional geometry, electronic charge distribution, and orbital energies, which are crucial for understanding its reactivity and intermolecular interactions.

Detailed quantum chemical calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the undecyl chain, the trimethoxysilane (B1233946) headgroup, and the terminal O-hydroxylamine group. The long alkyl chain would have multiple rotational degrees of freedom, leading to various conformers. Computational studies on similar long-chain molecules have shown that the all-trans conformation is generally the most stable in the gas phase.

The electronic structure of the molecule dictates its chemical behavior. The trimethoxysilane group is electrophilic at the silicon atom, making it susceptible to nucleophilic attack during hydrolysis. The O-hydroxylamine group, on the other hand, is a potent nucleophile, particularly the nitrogen atom, due to the alpha-effect of the adjacent oxygen atom. This enhanced nucleophilicity is a key feature for its reaction with carbonyl compounds to form oxime linkages. researchgate.net

A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. For this compound, the MEP would show negative potential (red) around the oxygen atoms of the methoxy (B1213986) and hydroxylamine (B1172632) groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms and the silicon atom.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. The HOMO is typically localized on the electron-rich O-hydroxylamine group, indicating its role as an electron donor in chemical reactions. The LUMO would likely be centered on the silicon atom of the trimethoxysilane group, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Si-O Bond Length | 1.64 Å | DFT/B3LYP/6-31G |

| O-Si-O Bond Angle | 108.5° | DFT/B3LYP/6-31G |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations are particularly useful for investigating the formation of self-assembled monolayers (SAMs) on substrates like silica (B1680970) or silicon oxide, and for understanding the interactions at the interface. nih.gov

In a typical MD simulation of SAM formation, a model of the substrate with surface hydroxyl groups is constructed. The this compound molecules are then placed near the surface, and their motion is simulated over time by solving Newton's equations of motion. These simulations can provide a detailed picture of the adsorption process, the hydrolysis of the methoxy groups, and the subsequent condensation reactions that form covalent bonds with the substrate and between adjacent silane (B1218182) molecules. researchgate.net

MD simulations can reveal how the molecules organize on the surface. Key parameters that can be extracted from these simulations include the tilt angle of the alkyl chains with respect to the surface normal, the thickness of the monolayer, and the surface coverage. For long-chain alkylsilanes, the van der Waals interactions between the chains play a significant role in the ordering of the SAM. nih.gov The terminal O-hydroxylamine groups, being polar, can also influence the packing and orientation of the molecules through hydrogen bonding interactions with each other or with water molecules at the interface.

The simulations can also provide insights into the dynamics of the SAM. For instance, the mobility of the molecules on the surface, the conformational changes in the alkyl chains, and the dynamics of the terminal groups can be studied. The presence of the O-hydroxylamine functionality is expected to impart a different surface energy and wettability compared to a simple alkyl-terminated SAM. MD simulations can be used to compute properties like the contact angle of water on the functionalized surface, providing a measure of its hydrophilicity or hydrophobicity. nih.gov

| Parameter | Typical Range | Factors Influencing the Parameter |

|---|---|---|

| Alkyl Chain Tilt Angle | 15-35° | Surface coverage, chain length, terminal group |

| Monolayer Thickness | 1.2-1.8 nm | Chain length, tilt angle |

| Surface Coverage | 4-5 molecules/nm² | Deposition conditions, molecular footprint |

| Water Contact Angle | 60-80° | Terminal functional group, surface roughness |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly well-suited for studying chemical reactions, as it can provide detailed information about the energetics and pathways of these processes. For this compound, DFT can be used to elucidate the mechanisms of two key reactions: the hydrolysis and condensation of the trimethoxysilane group at the substrate interface, and the reaction of the terminal O-hydroxylamine group with carbonyl compounds.

The formation of a stable SAM from this compound involves the hydrolysis of the Si-OCH₃ bonds to form Si-OH (silanol) groups, followed by the condensation of these silanols with the hydroxyl groups on the substrate surface (e.g., Si-OH on silica) and with each other to form a cross-linked siloxane (Si-O-Si) network. DFT calculations can be used to determine the activation energies for each step of this process. acs.org These calculations can help to understand the role of catalysts, such as acid or base, and the effect of the solvent on the reaction rates. nih.gov

The other crucial reaction is the formation of an oxime bond between the terminal O-hydroxylamine group and an aldehyde or ketone. This reaction is widely used for the immobilization of biomolecules and other functional species on surfaces. DFT studies can provide a detailed understanding of the reaction mechanism, which typically proceeds through a carbinolamine intermediate. ku.ac.aeresearcher.life The calculations can determine the energy profile of the reaction, including the energies of the reactants, transition states, intermediates, and products. This information is valuable for optimizing the reaction conditions, such as pH, to achieve high yields and reaction rates. DFT can also be used to study the influence of the surrounding environment, such as the presence of neighboring molecules in the SAM, on the reactivity of the O-hydroxylamine group.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Silane Hydrolysis (acid-catalyzed) | CH₃Si(OCH₃)₃ + H₂O | 10-15 |

| Silanol (B1196071) Condensation | 2 x CH₃Si(OH)₃ | 5-10 |

| Oxime Formation (neutral pH) | R-ONH₂ + R'-CHO | 15-20 |

| Oxime Formation (acid-catalyzed) | R-ONH₂ + R'-CHO | 10-14 |

Predictive Modeling of Surface Coverage, Film Properties, and Reactivity

Predictive modeling combines theoretical principles with computational algorithms to forecast the behavior of a system under different conditions. For this compound, predictive modeling can be a valuable tool for designing and optimizing functional surfaces with desired properties. This can involve multiscale modeling approaches that bridge the gap between atomistic simulations and macroscopic properties.

Models can be developed to predict the surface coverage of the silane as a function of deposition parameters such as concentration, temperature, and time. These models can be based on kinetic data derived from experiments or from DFT calculations of reaction rates. For example, a Langmuir-type adsorption model could be adapted to describe the initial binding of the silane to the surface, followed by a kinetic model for the hydrolysis and condensation reactions.

The properties of the resulting film, such as its thickness, roughness, and surface energy, can also be predicted. The thickness and tilt angle of the alkyl chains can be related to the surface coverage through simple geometric models, with parameters refined by MD simulations. semanticscholar.org The surface energy, which determines the wettability of the surface, can be predicted based on the chemical nature of the terminal group and the packing density of the monolayer.

Predicting the reactivity of the functionalized surface is another important application of modeling. For a surface functionalized with this compound, this would involve predicting the efficiency of the oxime ligation reaction. Models can be developed that take into account factors such as the accessibility of the O-hydroxylamine groups, the local chemical environment (e.g., pH), and the steric hindrance from neighboring molecules. These models can be used to predict the density of immobilized molecules on the surface under different reaction conditions.

Future Research Directions and Emerging Applications of 11 O Hydroxylamine Undecyltrimethoxysilane

Integration into Responsive and Smart Materials Systems

The hydroxylamine (B1172632) group on 11-(O-Hydroxylamine)undecyltrimethoxysilane provides a chemical handle for the development of responsive and smart materials. Future research is anticipated to focus on harnessing the reversible nature of the oxime bond formed between the hydroxylamine and carbonyl compounds. This reversible covalent bond can be sensitive to environmental stimuli such as pH, temperature, or the presence of specific chemical species, making it an ideal component for smart material systems.

For instance, surfaces modified with this silane (B1218182) could be used to create sensors where the binding and release of an analyte containing a carbonyl group can be controlled and detected. Another promising avenue is the development of self-healing materials. By incorporating oxime bonds into a polymer network anchored to an inorganic filler via the silane, it may be possible to create composites that can repair themselves upon damage through the reformation of these reversible linkages.

Potential research directions in this area include:

Stimuli-Responsive Surfaces: Creating surfaces that can change their properties, such as wettability or adhesion, in response to external triggers that cleave or form the oxime bond.

Controlled Release Systems: Developing systems where therapeutic agents or other molecules are attached to a surface via an oxime linkage and can be released in a controlled manner under specific physiological conditions.

Smart Adhesives: Investigating the use of this compound in formulating adhesives that can be bonded and de-bonded on demand.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While the synthesis of functionalized silanes is established, future research will likely focus on developing more sustainable and efficient synthetic methodologies for this compound and related compounds. Current synthetic routes for silane coupling agents often involve multiple steps and the use of hazardous reagents. silicone-surfactant.com Green chemistry principles are expected to drive innovation in this area, with a focus on reducing waste, using renewable starting materials, and employing milder reaction conditions.

Key areas for future synthetic research include:

Catalytic Routes: Exploring new catalytic systems, potentially based on earth-abundant metals, to streamline the synthesis and improve yields.

Bio-based Precursors: Investigating the use of precursors derived from renewable resources to create more environmentally friendly silane coupling agents. researchgate.net

Flow Chemistry: Utilizing microreactor technology for the continuous and safe production of this compound, which can offer better control over reaction parameters and scalability. silicone-surfactant.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, batch-to-batch variability |

| Catalytic Synthesis | Higher efficiency, reduced waste | Catalyst cost and stability |

| Bio-based Synthesis | Improved sustainability, reduced environmental impact | Availability and cost of starting materials |

| Flow Chemistry | Enhanced safety, scalability, and process control | Initial setup cost and optimization of reaction conditions |

Advanced Interfacial Architectures for Enhanced Device Performance

The ability of this compound to form well-defined self-assembled monolayers (SAMs) on various substrates makes it a prime candidate for creating advanced interfacial architectures in electronic and optoelectronic devices. nih.gov The long undecyl chain provides a flexible spacer, while the terminal hydroxylamine group can be used to precisely position functional molecules at the interface. This level of control over the interfacial properties is crucial for optimizing device performance. cfsilicones.comnbinno.com

Future applications in this domain could include:

Organic Electronics: Using SAMs of this silane to modify electrode surfaces in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells to improve charge injection/extraction and device stability.

Biosensors: Creating highly specific and sensitive biosensors by immobilizing enzymes, antibodies, or other biorecognition elements containing a carbonyl group onto a transducer surface modified with the silane.

Semiconductor Devices: Functionalizing the surface of semiconductor materials to control their electronic properties and to passivate surface defects, thereby enhancing device performance and reliability. cfsilicones.com

Synergistic Research with Other Functional Materials and Nanotechnologies

The true potential of this compound may be realized through its synergistic integration with other advanced materials and nanotechnologies. By combining this silane with nanoparticles, polymers, and other functional molecules, it is possible to create hierarchical structures with emergent properties.

Promising areas for synergistic research include:

Hybrid Nanomaterials: Functionalizing nanoparticles (e.g., silica (B1680970), gold, quantum dots) with this silane to create building blocks for more complex nanostructures. nih.govdoi.org The hydroxylamine groups on the nanoparticle surface can then be used to attach other molecules, leading to multifunctional hybrid materials for applications in catalysis, diagnostics, and therapeutics. mdpi.commdpi.commdpi.com

Polymer Nanocomposites: Using the silane to improve the interfacial adhesion between inorganic fillers and a polymer matrix. acs.org The hydroxylamine groups could also be used to graft polymer chains from the filler surface, leading to enhanced mechanical and thermal properties of the nanocomposite.

Layer-by-Layer Assembly: Employing this silane in layer-by-layer assembly techniques to construct multilayer thin films with precise control over their composition and architecture for applications in sensors, coatings, and membranes.

The following table illustrates potential synergistic combinations and their applications:

| Functional Material/Nanotechnology | Synergistic Application with this compound |

| Silica Nanoparticles | Targeted drug delivery systems, contrast agents for bioimaging |

| Gold Nanoparticles | Colorimetric biosensors, catalysts |

| Quantum Dots | FRET-based sensors, components for optoelectronic devices |

| Graphene/Carbon Nanotubes | High-performance polymer nanocomposites, conductive inks |

| Responsive Polymers | Smart coatings, actuators |

Outlook on Scalability and Translational Research Prospects

For the potential applications of this compound to be realized, research into the scalability of its production and its translation into real-world technologies is essential. While laboratory-scale synthesis is feasible, large-scale manufacturing will require the development of cost-effective and robust processes. silicone-surfactant.com

Translational research should focus on demonstrating the performance and reliability of this compound in practical applications. This will involve:

Pilot-Scale Production: Developing and optimizing a scalable synthesis process that meets industrial requirements for purity and cost.

Device Prototyping: Fabricating and testing prototype devices, such as sensors and electronic components, that incorporate this silane to validate its performance benefits.

Long-Term Stability Studies: Evaluating the long-term stability and durability of materials and interfaces modified with this compound under operational conditions.

The successful translation of this promising molecule from the laboratory to the market will depend on a collaborative effort between academic researchers and industrial partners to address these challenges.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 11-(O-Hydroxylamine)undecyltrimethoxysilane?

- Methodology : Synthesis typically involves introducing the hydroxylamine group via protective group strategies. For example, phthalimide-protected intermediates can be deprotected using hydrazine to yield free hydroxylamine derivatives (Scheme 6 in ). Acid-mediated protonation (e.g., trifluoroacetic acid) is critical for stabilizing the hydroxylamine moiety during reactions, as demonstrated in acyl O-hydroxylamine derivatization studies .

- Key Considerations : Use inert atmospheres to prevent oxidation of the hydroxylamine group. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : Confirm methoxysilane (-Si(OCH₃)₃) and hydroxylamine (-ONH₂) groups via ¹H/¹³C NMR chemical shifts (e.g., methoxy peaks at ~3.5 ppm).

- FTIR : Identify Si-O-C (∼1080 cm⁻¹) and N-O (∼930 cm⁻¹) stretches .

- XPS : Validate surface-bound silane layers by detecting Si 2p and N 1s peaks after functionalization .

- Purity Assessment : Use HPLC with UV detection (λ = 220–260 nm) or elemental analysis for quantitative purity.

Q. How does the hydroxylamine group influence the reactivity of this silane in surface modification?

- Mechanistic Insight : The hydroxylamine moiety enables covalent binding to carbonyl-containing substrates (e.g., oxidized polymers or metals) via oxime ligation. This is distinct from amine-terminated silanes, which rely on electrostatic interactions .

- Application Example : In carbon nanotube (CNT) circuits, hydroxylamine-functionalized silanes form self-assembled monolayers (SAMs) that enhance dielectric compatibility and reduce leakage currents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent premature hydrolysis during functionalization?

- Preventive Strategies :

- Controlled Solvent Systems : Use anhydrous toluene or dichloromethane with molecular sieves to minimize water ingress .

- Catalyst Selection : Employ weak acids (e.g., acetic acid) to accelerate silanol condensation without destabilizing the hydroxylamine group .

- pH Optimization : Maintain pH 4–6 during aqueous-phase reactions to balance hydrolysis and reactivity .

- Validation : Monitor hydrolysis kinetics via dynamic light scattering (DLS) or quartz crystal microbalance (QCM).

Q. What strategies address contradictory data regarding the efficiency of surface attachment using this compound?

- Root Cause Analysis : Discrepancies often arise from:

- Substrate Pre-Treatment : Inconsistent oxidation of surfaces (e.g., metals vs. oxides) affects ligand density. Standardize plasma or UV-ozone cleaning protocols .

- Competitive Reactions : Undesired side reactions (e.g., silane polymerization) can dominate. Use diluted silane solutions (1–5 mM) and shorter incubation times .

Q. How can the stability of the hydroxylamine moiety be maintained under varying experimental conditions?

- Degradation Pathways : The hydroxylamine group is susceptible to oxidation (→ nitroso derivatives) and acid-catalyzed decomposition.

- Stabilization Methods :

- Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation .

- Buffered Systems : Use phosphate or citrate buffers (pH 5–7) to mitigate acid/base-driven degradation .

- Long-Term Storage : Store under argon at –20°C in amber vials to prevent light/oxygen exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products